molecular formula C15H10FN5O3S B6005049 1-(4-Fluorophenyl)-3-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea

1-(4-Fluorophenyl)-3-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B6005049
M. Wt: 359.3 g/mol
InChI Key: SUWYFTKOWQZMAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-3-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a fluorophenyl group, a nitrophenyl group, and a thiadiazole ring, which are linked through a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea typically involves the following steps:

  • Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions. For example, the reaction of thiosemicarbazide with 3-nitrobenzoic acid in the presence of a dehydrating agent, such as phosphorus oxychloride, can yield the desired thiadiazole ring.

  • Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced through a nucleophilic substitution reaction. For instance, 4-fluoroaniline can react with the thiadiazole intermediate in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide, to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or nitric acid.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Sodium hydride, potassium tert-butoxide, or cesium carbonate.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Agriculture: Thiadiazole derivatives, including this compound, have been explored for their potential use as pesticides and herbicides due to their ability to inhibit the growth of certain pests and weeds.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets and pathways:

    Biological Targets: This compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

    Pathways Involved: The compound may affect various cellular pathways, such as the apoptotic pathway, by inducing cell death in cancer cells or inhibiting inflammatory pathways to reduce inflammation.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Other thiadiazole derivatives, such as 1-(4-Chlorophenyl)-3-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea and 1-(4-Methylphenyl)-3-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea.

    Uniqueness: The presence of the fluorophenyl group in this compound imparts unique electronic properties, which can influence its reactivity and biological activity. This makes it distinct from other thiadiazole derivatives with different substituents.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN5O3S/c16-10-4-6-11(7-5-10)17-14(22)18-15-20-19-13(25-15)9-2-1-3-12(8-9)21(23)24/h1-8H,(H2,17,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWYFTKOWQZMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.